molecular formula C14H22N2 B12640502 1-(2-Methyl-1-phenylpropan-2-yl)piperazine

1-(2-Methyl-1-phenylpropan-2-yl)piperazine

Cat. No.: B12640502
M. Wt: 218.34 g/mol
InChI Key: SNJFFIGBJVCSRW-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-phenylpropan-2-yl)piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a phenyl group and a methyl group attached to the piperazine ring. Piperazines are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. For example, the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under the catalyst Yb(OTf)3 in acetonitrile has been used to produce key intermediates for various pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1-phenylpropan-2-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazines.

Scientific Research Applications

1-(2-Methyl-1-phenylpropan-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-1-phenylpropan-2-yl)piperazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a phenyl group and a methyl group attached to the piperazine ring makes it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-(2-methyl-1-phenylpropan-2-yl)piperazine

InChI

InChI=1S/C14H22N2/c1-14(2,16-10-8-15-9-11-16)12-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3

InChI Key

SNJFFIGBJVCSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N2CCNCC2

Origin of Product

United States

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